molecular formula C22H28N2O3 B11431881 ethyl 6-[4-(dimethylamino)phenyl]-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

ethyl 6-[4-(dimethylamino)phenyl]-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B11431881
M. Wt: 368.5 g/mol
InChI Key: LFBKDMFUJAQUIY-UHFFFAOYSA-N
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Description

Ethyl 6-[4-(dimethylamino)phenyl]-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a dimethylamino group, which is known to enhance its biological activity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-[4-(dimethylamino)phenyl]-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[4-(dimethylamino)phenyl]-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 6-[4-(dimethylamino)phenyl]-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-[4-(dimethylamino)phenyl]-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The dimethylamino group enhances its ability to bind to enzymes or receptors, thereby modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-[4-(dimethylamino)phenyl]-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to its specific indole structure combined with the dimethylamino group, which imparts distinct biological and chemical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

ethyl 6-[4-(dimethylamino)phenyl]-4-oxo-3-propyl-1,5,6,7-tetrahydroindole-2-carboxylate

InChI

InChI=1S/C22H28N2O3/c1-5-7-17-20-18(23-21(17)22(26)27-6-2)12-15(13-19(20)25)14-8-10-16(11-9-14)24(3)4/h8-11,15,23H,5-7,12-13H2,1-4H3

InChI Key

LFBKDMFUJAQUIY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(NC2=C1C(=O)CC(C2)C3=CC=C(C=C3)N(C)C)C(=O)OCC

Origin of Product

United States

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